Epi Lovastatin Hydroxy Acid Sodium Salt is a sodium salt derivative of lovastatin, a well-known statin used primarily to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is notable for its role in lipid metabolism and its therapeutic applications in managing hyperlipidemia. Lovastatin itself is derived from the fermentation of certain fungi, particularly Aspergillus terreus, and has been extensively studied since its discovery in the 1970s .
The synthesis of Epi Lovastatin Hydroxy Acid Sodium Salt typically involves the hydrolysis of lovastatin to produce the active hydroxy acid form, followed by neutralization with sodium hydroxide to form the sodium salt. This process can be broken down into several key steps:
The reaction conditions often involve controlled temperatures and pH levels to ensure complete conversion and prevent degradation of the compound. The reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) to assess purity and yield .
Epi Lovastatin Hydroxy Acid Sodium Salt participates in various chemical reactions typical for hydroxy acids, including:
These reactions are typically facilitated by acidic or basic catalysts, depending on the desired product. For instance, esterification reactions may require acid catalysis, while dehydration reactions may be driven by heat or base .
Epi Lovastatin Hydroxy Acid Sodium Salt functions primarily as an inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase), an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, Epi Lovastatin Hydroxy Acid Sodium Salt effectively reduces cholesterol synthesis in the liver.
Relevant data indicates that Epi Lovastatin Hydroxy Acid Sodium Salt maintains stability when stored properly, making it suitable for pharmaceutical formulations .
Epi Lovastatin Hydroxy Acid Sodium Salt has several scientific uses, primarily in pharmacology and biochemistry:
Epi Lovastatin Hydroxy Acid Sodium Salt is unambiguously defined by the IUPAC name:Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-((R)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate [1] [2]. This systematic name encodes the compound’s stereochemistry, functional groups, and sodium carboxylate moiety.
The CAS Registry Number 101400-30-0 serves as its unique identifier in chemical databases and regulatory documentation [1] [2]. Unlike its deuterated analog (1329834-74-3) or lactone precursor (79952-44-6), this CAS number specifically denotes the non-deuterated, open-acid sodium salt form [4] [10].
Synonyms include Mevinolin Na and Lovastatin EP Impurity B, reflecting its role as a metabolite and a pharmaceutical reference standard [1] [7]. The consistent use of CAS 101400-30-0 across suppliers like Simson Pharma and ChemSrc confirms its standardization in commercial and research contexts [1] [2].
Table 1: Nomenclature and Identifiers of Epi Lovastatin Hydroxy Acid Sodium Salt
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 101400-30-0 | [1] [2] |
IUPAC Name | Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-((R)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate | [1] [4] |
Common Synonyms | Mevinolin Na; Lovastatin EP Impurity B | [1] [7] |
Related CAS (Lactone Precursor) | 79952-44-6 (Epi Lovastatin) | [5] [10] |
The molecular formula C24H37NaO6 distinguishes Epi Lovastatin Hydroxy Acid Sodium Salt from its closed-ring lactone precursor (C24H36O5) and deuterated variants [1] [2] [4]. This formula reflects:
Its molecular weight is 444.54 g/mol, as confirmed by high-resolution mass spectrometry across multiple lots [1] [2] [7]. This value exceeds the lactone form (404.54 g/mol) due to the addition of water (hydrolysis) and sodium (salt formation) [9] [10].
Table 2: Molecular Parameters of Epi Lovastatin Derivatives
Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Structural Feature | |
---|---|---|---|---|
Epi Lovastatin Hydroxy Acid Sodium Salt | C24H37NaO6 | 444.54 | Open-chain hydroxy acid sodium salt | [1] [2] |
Epi Lovastatin (Lactone) | C24H36O5 | 404.54 | Closed lactone ring | [5] [10] |
Lovastatin Hydroxy Acid Sodium Salt | C24H37NaO6 | 444.54 | Stereoisomer of the epi form | [7] |
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt | C24H34D3NaO6 | 447.56 | Deuterated methyl group | [4] |
The exact mass is 444.24900 Da, with a PSA of 106.89 Ų and LogP of 2.38, indicating moderate polarity suitable for reverse-phase chromatographic analysis [1]. The sodium salt form enhances water solubility, critical for in vitro bioactivity assays [7].
Stereochemistry defines Epi Lovastatin Hydroxy Acid Sodium Salt’s biochemical behavior. The eight chiral centers include:
The "Epi" designation specifically denotes C8 stereoinversion in the decalin system compared to lovastatin [5] [10]. This inversion alters the molecule’s three-dimensional conformation, reducing its affinity for HMG-CoA reductase by ~20-fold compared to the natural (8R) isomer [8] [10].
Table 3: Stereochemical Centers in Epi Lovastatin Hydroxy Acid Sodium Salt
Chiral Center | Configuration | Structural Role | Biological Impact | |
---|---|---|---|---|
C1' (Heptanoate Chain) | 3R,5R | Positions 3,5-hydroxyl groups | Direct H-bonding with HMG-CoA reductase | [1] [7] |
C8 (Decalin System) | 8S | Epimerization site | Reduces enzymatic affinity | [5] [10] |
C2' (2-Methylbutyrate) | R | Ester side chain orientation | Alters hydrophobic pocket binding | [1] [4] |
C8a (Decalin Junction) | 8aR | Ring fusion geometry | Affects overall molecular shape | [5] [10] |
Analytical Implications:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2